N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide
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Overview
Description
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide: is a complex organic compound with a unique structure that includes a cyano group, a methanesulfonyl group, and an ethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyano intermediate: The initial step involves the reaction of a suitable alkyl halide with sodium cyanide to form the cyano intermediate.
Introduction of the ethyl group: The cyano intermediate is then subjected to an alkylation reaction using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the methanesulfonyl group: The resulting compound is then treated with methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methanesulfonyl group.
Coupling with benzamide: Finally, the intermediate is coupled with benzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methanesulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the original groups.
Scientific Research Applications
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group can interact with enzymes and proteins, potentially inhibiting their activity. The methanesulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1,2,2-trimethylpropyl)benzohydrazide: Shares the cyano and trimethylpropyl groups but differs in the presence of a benzohydrazide moiety.
N-(1-cyano-1,2,2-trimethylpropyl)-4-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methanesulfonyl group distinguishes it from other similar compounds, potentially enhancing its reactivity and solubility.
Properties
IUPAC Name |
N-(2-cyano-3,3-dimethylbutan-2-yl)-4-ethyl-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-7-12-8-9-13(10-14(12)23(6,21)22)15(20)19-17(5,11-18)16(2,3)4/h8-10H,7H2,1-6H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTRMYSZMDDGBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)NC(C)(C#N)C(C)(C)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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